![molecular formula C14H15NS B1276135 2-[(4-Methylbenzyl)sulfanyl]aniline CAS No. 136620-24-1](/img/structure/B1276135.png)
2-[(4-Methylbenzyl)sulfanyl]aniline
Overview
Description
It has the molecular formula C14H15NS and a molecular weight of 229.34 g/mol. This compound is characterized by the presence of a sulfanyl group attached to an aniline moiety, making it a unique member of the aniline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzyl)sulfanyl]aniline typically involves the reaction of 4-methylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-Methylbenzyl chloride+AnilineNaOH, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aniline ring.
Scientific Research Applications
2-[(4-Methylbenzyl)sulfanyl]aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzyl)sulfanyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylthiobenzylamine
- 4-Methylbenzenesulfonamide
- 4-Methylbenzylamine
Uniqueness
2-[(4-Methylbenzyl)sulfanyl]aniline is unique due to the presence of both a sulfanyl group and an aniline moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
2-[(4-Methylbenzyl)sulfanyl]aniline, a compound characterized by the presence of a sulfanyl group attached to an aniline structure, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with its mechanisms of action and applications in scientific research.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N2S, with a molecular weight of approximately 229.34 g/mol. The compound features a methyl group on the benzyl moiety, which enhances its solubility and biological activity compared to similar compounds. The structural representation includes a sulfanyl group (-S-) linking the 2-position of the aniline to a para-substituted methylbenzyl group.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The sulfanyl group may play a crucial role in binding to these targets, modulating their activity. This interaction can influence various biological pathways, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related sulfanyl compounds demonstrate effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for these compounds ranges from 15.625 to 125 μM, indicating potent bactericidal action .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | MIC (μM) |
---|---|---|
This compound | Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 | |
Other Sulfanyl Compounds | Varies | Varies |
The action mechanism involves the inhibition of protein synthesis and nucleic acid production, contributing to its bactericidal effects .
Anticancer Properties
In addition to antimicrobial activity, there is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of reactive oxygen species (ROS) levels and the activation of caspases.
Table 2: Anticancer Activity Overview
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | TBD | Induction of apoptosis via ROS |
MCF-7 (Breast) | TBD | Caspase activation |
Case Studies
A notable case study investigated the effects of structurally related sulfanyl compounds on biofilm formation in Staphylococcus aureus. The study found that these compounds significantly reduced biofilm biomass, highlighting their potential as therapeutic agents against biofilm-associated infections .
Another study focused on the synthesis and characterization of various derivatives of aniline compounds, including this compound. The derivatives exhibited varying degrees of biological activity, emphasizing the importance of structural modifications in enhancing efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-[(4-Methylbenzyl)sulfanyl]aniline in academic settings?
A practical approach involves adapting Pd-catalyzed reductive amination. For example, substituting benzaldehyde derivatives with thiol-containing precursors could introduce the sulfanyl group. Evidence from Pd/NiO-catalyzed reductive amination of aldehydes and amines (e.g., N-(4-methylbenzyl)aniline synthesis in 96% yield under H₂) provides a template . Key steps include optimizing reaction time (e.g., 10 hours at 25°C), stoichiometry (1:1.2 ratio of amine to aldehyde), and catalyst loading (1.1% Pd/NiO). Post-synthesis purification via filtration and solvent evaporation is critical.
Q. How is this compound characterized spectroscopically?
Combine and NMR to confirm regiochemistry and purity. Compare chemical shifts with analogous compounds (e.g., sulfanyl vs. sulfonyl derivatives). For instance, aromatic protons in the aniline ring typically resonate at δ 6.5–7.5 ppm, while methyl groups in the 4-methylbenzyl moiety appear near δ 2.3–2.5 ppm . IR spectroscopy can validate S–C and N–H stretches (e.g., ν(S–C) ~700 cm⁻¹; ν(N–H) ~3400 cm⁻¹).
Q. What crystallization strategies are effective for obtaining single crystals of this compound?
Slow evaporation from polar solvents (e.g., methanol or ethanol) at controlled temperatures (e.g., 4°C) promotes crystal growth. Hydrogen-bonding interactions, as observed in related sulfanyl-aniline derivatives, guide solvent selection. For example, intermolecular N–H⋯S and N–H⋯N bonds in the title compound favor layered packing, requiring solvents with moderate polarity to stabilize lattice formation .
Advanced Research Questions
Q. How is the crystal structure of this compound determined and refined using SHELX software?
Single-crystal X-ray diffraction (SC-XRD) data collected at 200 K (λ = 0.71073 Å) are processed with SHELXL. Refinement involves:
- Initial structure solution via direct methods (SHELXT).
- Full-matrix least-squares refinement against , incorporating anisotropic displacement parameters for non-H atoms.
- Treatment of hydrogen bonds (N–H⋯S and N–H⋯N) with restrained distances and angles. The title compound crystallizes in the tetragonal space group , with , , and a 19.4:1 data-to-parameter ratio .
Q. What role do hydrogen-bonding networks play in the supramolecular architecture of this compound?
Two distinct hydrogen bonds drive crystal packing:
- N–H⋯S interactions (2.42–2.50 Å) create dimers.
- Cooperative N–H⋯N bonds (2.02–2.12 Å) extend these into tetramers along the [010] direction. These interactions result in a 3D network stabilized by van der Waals forces, as evidenced by Hirshfeld surface analysis .
Q. How can researchers resolve discrepancies in synthetic yields or polymorph formation across studies?
Contradictions often arise from reaction conditions (e.g., solvent polarity, temperature) or crystallization methods. Use powder X-ray diffraction (PXRD) to identify polymorphs and differential scanning calorimetry (DSC) to assess thermal stability. For example, variations in hydrogen-bond strength (e.g., weaker N–H⋯S vs. stronger N–H⋯N) may lead to distinct packing motifs under different crystallization conditions .
Q. Methodological Notes
- SHELX Refinement : Always validate refinement with the CHECKCIF tool to address alerts (e.g., high ADP values, missed symmetry) .
- Data Reproducibility : Replicate synthetic protocols (e.g., catalyst activation under H₂) and cross-validate spectral data with computational tools (e.g., DFT-calculated NMR shifts).
- Advanced Characterization : Pair SC-XRD with computational modeling (e.g., Mercury for crystal packing visualization) to analyze non-covalent interactions .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15/h2-9H,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJABYMVHVSANO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408459 | |
Record name | 2-[(4-methylbenzyl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136620-24-1 | |
Record name | 2-[(4-methylbenzyl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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